

Santolina Triene: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Santolina triene*

Cat. No.: *B1198447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **santolina triene**, a naturally occurring monoterpane of interest in various scientific fields. This document summarizes its boiling point, addresses the current availability of its density data, and outlines standardized experimental protocols for the determination of these critical physical parameters.

Core Physical Properties

The physical properties of a compound are fundamental to its characterization, purification, and application in research and development. The following table summarizes the available quantitative data for **santolina triene**.

Physical Property	Value	Conditions
Boiling Point	166.00 - 167.00 °C	at 760.00 mm Hg[1]
Density	Data not available	-

Note on Density: As of the latest literature review, an experimentally determined density for **santolina triene** has not been reported. For applications requiring this parameter, it is recommended to either perform an experimental determination or utilize computational estimation methods.

Experimental Protocols

Precise and reproducible experimental methods are crucial for the determination of physical properties. While specific protocols for **santolina triene** are not detailed in the available literature, the following standard methodologies are applicable for the determination of its boiling point and density.

Boiling Point Determination: Micro-Reflux Method

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.

Apparatus:

- Thiele tube
- Micro test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle
- Stand and clamps

Procedure:

- A small sample of **santolina triene** (a few milliliters) is placed into the micro test tube.
- A capillary tube, with its open end facing down, is placed inside the micro test tube containing the sample.
- The micro test tube assembly is attached to a thermometer.
- The entire assembly is then immersed in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

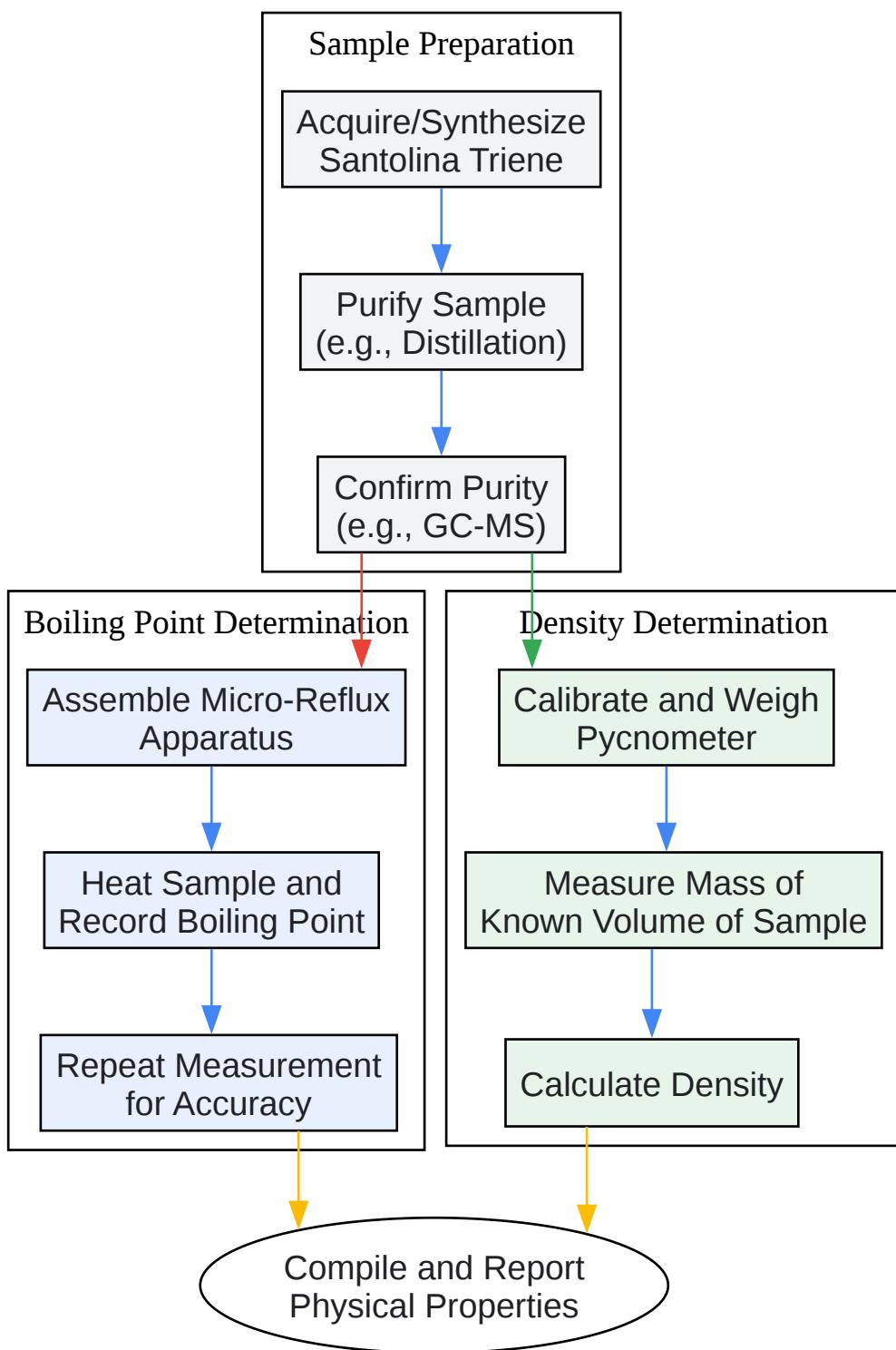
- The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Upon reaching the boiling point of the **santolina triene**, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.
- At this point, heating is discontinued.
- The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the sample.

Density Determination: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to at least 0.001 g)
- Thermometer
- Water bath


Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.
- The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

- The pycnometer is emptied, dried, and then filled with the **santolina triene** sample. Care is taken to ensure no air bubbles are trapped.
- The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
- The pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately measured.
- The density of the **santolina triene** is then calculated using the formula: Density = (Mass of **santolina triene**) / (Volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of the calibration fluid (water).

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid sample such as **santolina triene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. santolina triene, 2153-66-4 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Santolina Triene: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198447#santolina-triene-physical-properties-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com